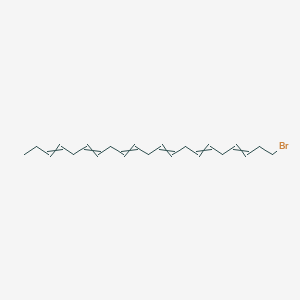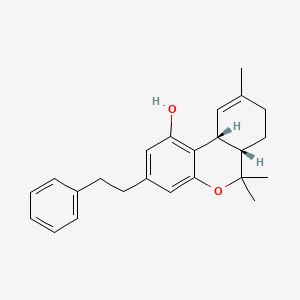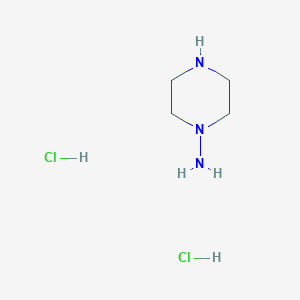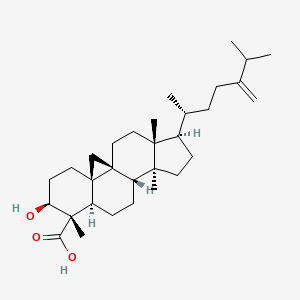
1-Dehydroxy-23-deoxojessic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dehydroxy-23-deoxojessic acid is a cycloartane-type triterpene compound. It is a natural product derived from the herbs of Gardenia sootepensis . The compound has a molecular formula of C31H50O3 and a molecular weight of 470.7 g/mol . It is known for its cytotoxic properties against certain carcinoma cells .
準備方法
Synthetic Routes and Reaction Conditions: 1-Dehydroxy-23-deoxojessic acid can be synthesized through various organic synthesis routes. One common method involves the extraction from natural sources, such as the bark of the South American tree Hymenaea courbaril. The compound is then purified using techniques like chromatography.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources followed by purification. The compound is stored at -20°C for long-term stability .
化学反応の分析
Types of Reactions: 1-Dehydroxy-23-deoxojessic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
科学的研究の応用
1-Dehydroxy-23-deoxojessic acid has several scientific research applications:
作用機序
The mechanism of action of 1-Dehydroxy-23-deoxojessic acid involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. The compound targets specific molecular pathways, leading to the inhibition of cancer cell growth and induction of cell death . The exact molecular targets are still under investigation, but it is known to affect the cytoskeleton and cellular signaling pathways.
類似化合物との比較
Cycloartane-type Triterpenes: Compounds like cycloartenol and cycloartanol share structural similarities with 1-Dehydroxy-23-deoxojessic acid.
Other Triterpenes: Compounds such as betulinic acid and ursolic acid also exhibit similar biological activities.
Uniqueness: . Its structural features, such as the cycloartane skeleton, contribute to its distinct biological activities.
特性
IUPAC Name |
(1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3/c1-19(2)20(3)8-9-21(4)22-12-14-28(6)23-10-11-24-29(7,26(33)34)25(32)13-15-30(24)18-31(23,30)17-16-27(22,28)5/h19,21-25,32H,3,8-18H2,1-2,4-7H3,(H,33,34)/t21-,22-,23+,24+,25+,27-,28+,29+,30-,31+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRGKMMFFVWPHT-NUYPAGBLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C(=O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H]([C@@]5(C)C(=O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

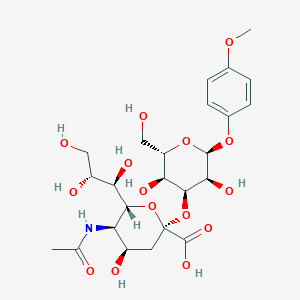
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester](/img/structure/B1149350.png)
